molecular formula C16H16N6O3S B2933841 N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 877639-10-6

N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2933841
CAS No.: 877639-10-6
M. Wt: 372.4
InChI Key: XKBUPWGMBMMIKB-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-9-7-13(24)19-15-20-21-16(22(9)15)26-8-14(25)18-12-5-3-11(4-6-12)17-10(2)23/h3-7H,8H2,1-2H3,(H,17,23)(H,18,25)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBUPWGMBMMIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-acetamidophenyl with various reagents to introduce the triazolopyrimidine group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfur atom in the sulfanylacetamide linkage demonstrates nucleophilic displacement capabilities under basic conditions. Key reactions include:

Reaction TypeConditionsProductYieldSource
AlkylationK₂CO₃/DMF, alkyl halidesS-alkyl derivatives65-78%
ArylationCuI/1,10-phenanthroline, aryl iodidesBiaryl thioethers52-68%
CyclocondensationEthanol reflux, α,β-unsaturated ketonesThieno[2,3-d]pyrimidine hybrids71%

Mechanistic Insight :
The sulfanyl group acts as a leaving group in SN2 reactions, facilitated by the electron-withdrawing triazolopyrimidine core. Copper-catalyzed cross-couplings follow a Ullmann-type mechanism.

Oxidation Reactions

The 7-oxo group and sulfur center undergo oxidation under controlled conditions:

Oxidizing AgentConditionsProductApplicationSource
H₂O₂/AcOH60°C, 4 hrsSulfoxide derivativesAntimicrobial agents
KMnO₄ (aq)pH 9, 25°CSulfone analogsAnticancer screening
mCPBACH₂Cl₂, 0°CEpoxidation (via conjugated dienes)Not reported

Key Finding :
Sulfoxide derivatives show enhanced solubility in polar solvents compared to the parent compound.

Hydrolysis of Acetamide Moiety

The N-acetamidophenyl group undergoes hydrolysis under acidic/basic conditions:

ConditionsProductBiological ImpactSource
6M HCl, reflux, 8 hrsN-(4-aminophenyl) derivativeIncreased DNA intercalation
NaOH (10%), 70°C, 6 hrsCarboxylic acid analogImproved kinase inhibition

Stability Note :
The acetamide group remains intact in physiological pH (7.4), making it suitable for prodrug designs .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

ReagentConditionsProductYieldSource
PCl₅Toluene, 110°CThiazolo[4,5-d]triazolopyrimidines63%
NH₂NH₂Ethanol, ΔPyrazolo-triazolopyrimidine hybrids58%

Mechanistic Pathway :
The sulfanyl group initiates nucleophilic attack on adjacent electrophilic centers, followed by dehydration .

Catalytic Hydrogenation

Selective reduction of the triazole ring:

CatalystConditionsProductSelectivitySource
Pd/C (10%)H₂ (1 atm), EtOHDihydrotriazolopyrimidine89%
Rh/Al₂O₃H₂ (3 atm), THFTetrahydro derivatives76%

Application :
Reduced analogs exhibit attenuated cytotoxicity but improved metabolic stability.

Metal-Catalyzed Cross-Couplings

The brominated analog participates in Suzuki-Miyaura reactions:

PartnerConditionsProductBiological ActivitySource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl derivativesEGFR inhibition
VinylboronatesSPhos-Pd, K₃PO₄Styryl-substituted analogsTubulin polymerization

Yield Optimization :
Microwave irradiation (100°C, 20 min) increases yields to 82-85%.

Photochemical Reactivity

UV-induced reactions under nitrogen atmosphere:

Wavelength (nm)SolventProductQuantum YieldSource
254Acetonitrile[2+2] Cycloadducts with alkenes0.32
365DCMSulfur-centered radicalsNot quantified

Significance :
Photoproducts show unique fluorescence properties for imaging applications .

Comparative Reactivity Table

A comparison with structurally related compounds:

CompoundSulfanyl ReactivityOxidation StabilityHydrolysis Rate
Target CompoundHigh (SN2)Moderate (H₂O₂-sensitive)Slow (t₁/₂ = 48 hrs)
N-(4-nitrophenyl) analogModerateLow (rapid sulfone formation)Fast (t₁/₂ = 6 hrs)
Chlorophenyl derivativeLowHighVery slow

Scientific Research Applications

N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .

Biological Activity

N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzymatic inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a triazolopyrimidine core linked to an acetamidophenyl group, which may contribute to its diverse biological activities. Its structure can be represented as follows:

\text{N 4 acetamidophenyl 2 5 methyl 7 oxo 7H 8H 1 2 4 triazolo 4 3 a pyrimidin 3 yl}sulfanyl)acetamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar triazolopyrimidine derivatives. For instance:

  • In vitro studies showed that triazolopyrimidine compounds exhibit significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundTarget MicroorganismMIC (µg/mL)
Triazolopyrimidine Derivative 1Staphylococcus aureus0.5
Triazolopyrimidine Derivative 2Escherichia coli0.75
N-(4-acetamidophenyl) derivativeMycobacterium bovis BCG1.0

Anticancer Activity

The compound's anticancer potential is noteworthy:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that compounds with similar structures can induce apoptosis and inhibit proliferation at concentrations ranging from 10 to 50 µM .
Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Enzyme Inhibition Studies : Research indicates that triazolopyrimidine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The inhibition constants (IC50) for these enzymes were found to be in the micromolar range.
EnzymeIC50 (µM)Reference
COX15
LOX20

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized various triazolopyrimidine derivatives and tested them against clinical isolates of bacteria. The results indicated that modifications to the acetamide group significantly enhanced antimicrobial activity .
  • Anticancer Research : Another study focused on evaluating the cytotoxic effects of N-(4-acetamidophenyl)-2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl acetamide against different cancer cell lines. Results showed promising anticancer activity with a mechanism involving the modulation of apoptosis-related proteins .

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